SNS-314 is a small molecule ATP-competitive inhibitor that selectively targets Aurora kinases A, B, and C, which are essential serine/threonine kinases regulating cell division [1] [2].
This compound demonstrates potent inhibition against all three Aurora kinase isoforms. The table below summarizes its key biochemical and cellular activity data.
| Parameter | Details | Source |
|---|---|---|
| Biochemical IC₅₀ | Aurora A: 9 nM; Aurora B: 31 nM; Aurora C: 3 nM [5] | [5] |
| Selectivity | Selective for Aurora kinases; less potent against Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [5] | [5] |
| Cellular Anti-proliferative Activity | IC₅₀ of ~125 nM in HCT116 colorectal carcinoma cells (48-hour incubation) [5] | [5] |
| Key Cellular Biomarkers | • Reduction in phosphorylated Histone H3 (pHH3), indicating Aurora B inhibition. • Increased caspase-3 cleavage, indicating apoptosis. • Appearance of cells with increased nuclear size (polyploidy) [2]. | [2] |
This protocol measures the direct inhibition of Aurora kinase enzymatic activity by this compound [5].
This protocol evaluates the anti-proliferative and cytotoxic effects of this compound in cultured cancer cells [5].
The following diagram illustrates a generalized workflow for conducting and analyzing cell-based experiments with this compound:
Research indicates that this compound has broad therapeutic potential, particularly in combination with other agents [4].
This compound entered Phase 1 clinical trials for patients with advanced solid tumors. The trial has been completed, and no further development has been reported in the searched literature, indicating that its clinical development may have been halted [1] [5].
SNS-314 targets the Aurora kinase family of serine/threonine kinases, which are crucial regulators of mitosis (cell division) [1] [2]. These kinases are frequently overexpressed in various human cancers, and their inhibition disrupts the uncontrolled proliferation of tumor cells [1] [3].
The following diagram illustrates the cellular mechanism of this compound action.
The following table summarizes the key quantitative data from the preclinical studies of this compound.
| Parameter | Value | Context / Model |
|---|---|---|
| Biochemical IC₅₀ (Aurora A) | 9 nM [5] | In vitro kinase assay |
| Biochemical IC₅₀ (Aurora B) | 31 nM [5] | In vitro kinase assay |
| Biochemical IC₅₀ (Aurora C) | 3 nM [5] | In vitro kinase assay |
| In Vivo Efficacy | Significant tumor growth inhibition [4] | HCT-116 xenograft mouse models |
| Dosing Schedules | Effective under weekly, bi-weekly, and "5 days on/9 days off" regimens [4] | HCT-116 xenograft mouse models |
For scientists interested in the foundational experiments, here is a summary of the key methodologies used to characterize this compound.
This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Aurora kinases [5].
This method assessed the anti-proliferative and mechanistic effects of this compound on cancer cells [5].
This protocol evaluated the anti-tumor efficacy of this compound in a live animal model [5].
According to the most current database information, this compound was investigated in a Phase I clinical trial (NCT00519662) for patients with advanced solid tumors [2] [5]. The drug successfully completed this phase, but its development was discontinued and it has not progressed to Phase II [6].
SNS-314 is a small molecule investigational drug with the chemical formula C₁₈H₁₅ClN₆OS₂ [1]. The table below summarizes its core characteristics.
| Attribute | Description |
|---|---|
| Drug Name | This compound (mesylate salt form also exists) [1] |
| Modality | Small Molecule [1] |
| Primary Target | Pan-Aurora Kinase Inhibitor (AURKA, AURKB, AURKC) [1] |
| Molecular Weight | 430.934 g/mol (Average) [1] |
| Chemical Name | 1-(3-chlorophenyl)-3-{5-[2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethyl]-1,3-thiazol-2-yl}urea [1] |
| Developmental Status | Investigational; has undergone Phase 1 clinical trials for advanced solid tumors [1] |
Aurora kinases are serine/threonine kinases that play critical but distinct roles in mitosis. Their frequent overexpression in cancers makes them promising therapeutic targets [1] [2] [3].
This compound simultaneously inhibits all three isoforms. The following diagram illustrates the mechanistic pathway through which this compound inhibition leads to cell death.
This compound induces mitotic catastrophe by inhibiting Aurora kinases and bypassing critical cell cycle checkpoints.
The foundational study by [5] provides critical in vitro and in vivo data on this compound's efficacy and synergistic potential.
This study used the HCT116 colorectal carcinoma cell line (with both intact and depleted p53 levels) to model different genetic backgrounds [5].
The quantitative findings from these combination studies are summarized in the table below.
| Combination Partner | Dosing Schedule | Observed Effect |
|---|---|---|
| Gemcitabine | Sequential | Synergy |
| Docetaxel | Sequential | Strong Synergy |
| Vincristine | Sequential | Strong Synergy |
| Carboplatin, 5-FU, Daunomycin, SN-38 | Sequential | Additive |
| Most Chemotherapeutics | Concurrent | Additive |
The mechanism of this compound aligns with a robust strategy for targeting proliferating cells.
While the direct clinical development status of this compound is not detailed in the search results, research into Aurora kinase inhibitors remains highly active. Future directions include:
The table below summarizes the inhibitory concentration (IC50) of SNS-314 for Aurora kinases A, B, and C, along with its selectivity against other kinases.
| Kinase Target | IC50 Value (nM) | Notes |
|---|---|---|
| Aurora A | 9 [1] [2] [3] | Potent inhibition |
| Aurora B | 31 [1] [2] [3] | Potent inhibition |
| Aurora C | 3 - 6 [1] [2] [3] | Most potent inhibition |
| Less Potent Kinases | >10,000 nM (IC50) for Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [1] | Demonstrates high selectivity |
The primary data on this compound was generated using established biochemical and cellular assays.
This compound exerts its anti-tumor effect by simultaneously inhibiting Aurora A, B, and C, which are serine/threonine kinases critical for proper cell division [5] [6].
The following diagram illustrates the mechanism by which this compound, in sequence with a microtubule-targeted agent, leads to enhanced tumor cell death.
This mechanism is supported by experimental evidence showing that the most profound synergistic anti-proliferative effects occurred when this compound was administered sequentially prior to microtubule-targeted agents like docetaxel or vincristine [4]. This synergy was also confirmed in vivo, where this compound potentiated the anti-tumor activity of docetaxel in HCT116 xenograft models [4].
In mouse xenograft models of human colon cancer (HCT116), this compound demonstrated:
Based on the search results, this compound successfully completed a Phase 1 clinical trial for advanced solid tumors (NCT00519662) [1].
Aurora kinases are serine/threonine kinases that play critical roles in regulating cell division (mitosis). Their frequent overexpression in cancers makes them attractive oncology targets [1] [2].
SNS-314 acts as a competitive ATP-binding site inhibitor, simultaneously targeting all three Aurora kinases. Treatment leads to a bypass of the mitotic spindle checkpoint, failure of cytokinesis, repeated rounds of DNA replication without cell division (endoreduplication), and ultimately, cell death [3]. As most normal cells are not actively dividing, this mechanism is expected to selectively target highly proliferative tumor cells [3].
This compound exhibits potent, nanomolar-level inhibition against all three Aurora kinase isoforms, with particular strength against Aurora C [3] [5].
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Aurora C (AURKC) | 3.4 [3] |
| Aurora A (AURKA) | 9 [3] [5] |
| Aurora B (AURKB) | 31 [3] [5] |
The drug is highly selective for Aurora kinases and is significantly less potent against other kinases such as Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2 [5].
Preclinical studies established the anti-proliferative activity of this compound and its potential for combination therapy.
Research in HCT116 colorectal carcinoma cells (with intact or depleted p53) showed that this compound has broad therapeutic potential when combined with chemotherapeutics [6].
The diagram below illustrates the workflow for sequential combination screening in HCT116 cells.
In HCT116 human colon cancer xenograft models, this compound demonstrated:
A Phase I clinical trial (NCT00519662) to assess the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors was completed [7]. The study used a dose-escalation design but did not progress to later-phase trials. No results from this trial are available in the searched resources.
A notable off-target activity was identified in a separate study: this compound mesylate, unlike many other Aurora kinase inhibitors, also acts as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)-dependent necroptosis (a form of programmed cell death) with an IC₅₀ of 0.4 µM [8]. This suggests its cellular effects may extend beyond Aurora kinase inhibition.
Based on the available information, key questions remain unanswered:
The following table consolidates the dosing regimens and outcomes from key preclinical studies:
| Dosing Schedule | Dose Level | Efficacy Findings | Reported Measurements |
|---|
| Single Agent (HCT116 Colon Cancer Xenograft) [1] [2] [3] | 50 mg/kg & 100 mg/kg | Significant, dose-dependent tumor growth inhibition. | • Dose-dependent inhibition of histone H3 phosphorylation (≥10 hours). • Increased caspase-3. • Appearance of increased nuclear size. | | Weekly [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | Bi-weekly [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | Intermittent (5 days on, 9 days off) [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | In Combination with Docetaxel (HCT116 Xenograft) [4] [5] | ≤42.5 mg/kg (SNS-314) | Sequential this compound followed by docetaxel produced 72.5% tumor growth inhibition; potentiated docetaxel's anti-tumor activity. | Tumor growth inhibition. |
Here is a consolidated methodology for assessing this compound in a mouse xenograft model, based on the referenced studies.
1. Animal Model Establishment
nu/nu (nude) mice [3] [5].s.c.) into the right flank of the mice to establish tumors [3] [5].2. Dosing Formulation and Administration
3. Key Pharmacodynamic (PD) and Efficacy Readouts To confirm target engagement and anti-tumor effect, the following analyses were performed on tumor tissues:
The workflow below summarizes the main steps of the in vivo experiment.
The core of the application involves using the HCT116 colorectal carcinoma cell line to evaluate the efficacy of SNS-314, both alone and in combination with various chemotherapeutics [1].
The following tables summarize the main experimental approaches and quantitative results from the study.
Table 1: In Vitro Combination Treatment Schedules and Outcomes
| Treatment Schedule | Synergistic Combinations | Additive Combinations | Primary Readout |
|---|
| Concurrent (Compounds administered together) | None reported | Carboplatin, Gemcitabine, 5-FU, Daunomycin, SN-38, Docetaxel, Vincristine | Antiproliferative effect (e.g., MTT assay) | | Sequential (this compound administered first, followed by chemotherapeutic) | Gemcitabine, Docetaxel, Vincristine | Carboplatin, 5-FU, Daunomycin, SN-38 | Antiproliferative effect |
Table 2: Key In Vivo Efficacy Data
| Model | Treatment Groups | Key Finding | Reported Measurement |
|---|---|---|---|
| HCT116 Xenograft | This compound + Docetaxel | This compound potentiated the antitumor activity of docetaxel | Tumor growth inhibition |
The most profound antiproliferative effects and synergy were observed when this compound was followed by microtubule-targeted agents like docetaxel or vincristine. The proposed mechanism for this synergy is illustrated below.
Based on the available data, here are key considerations for designing your own experiments with this compound or similar Aurora kinase inhibitors.
The search results indicate that this compound was in a Phase I clinical trial for solid tumors over a decade ago [1]. To obtain more detailed protocols or recent data, you may need to:
This compound is a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C, which are serine/threonine kinases with vital roles in regulating cell division (mitosis) [1] [2]. Its mechanism of action and key biological context are summarized below.
| Target | IC₅₀ Value |
|---|---|
| Aurora Kinase C (AURKC) | 3 nM |
| Aurora Kinase A (AURKA) | 9 nM |
| Aurora Kinase B (AURKB) | 31 nM |
Research indicates that the efficacy of this compound in combination with other agents is highly dependent on the scheduling of administration.
In Vitro Combination Screening A study using the HCT116 colorectal carcinoma cell line (with intact or depleted p53) screened this compound alongside common chemotherapeutics under concurrent and sequential schedules [4]. The findings are summarized below:
| Chemotherapeutic Agent | Concurrent Schedule Effect | Sequential Schedule Effect |
|---|---|---|
| Gemcitabine | Additive | Synergistic |
| 5-Fluorouracil (5-FU) | Additive | Additive |
| Carboplatin | Additive | Additive |
| Daunomycin | Additive | Additive |
| SN-38 | Additive | Additive |
| Docetaxel | Information missing | Synergistic |
| Vincristine | Information missing | Synergistic |
Key Findings from In Vivo Validation The most profound anti-proliferative effects were observed with the sequential administration of this compound followed by docetaxel or vincristine [4]. This synergy was validated in vivo in HCT116 xenograft models, where this compound potentiated the anti-tumor activity of docetaxel [4]. The proposed mechanism is that Aurora inhibition bypasses the mitotic spindle assembly checkpoint and prevents cytokinesis, which augments the subsequent cell death induced by spindle toxins (microtubule-targeted agents) [4].
The following protocols are adapted from published studies on this compound combination therapy [4].
This protocol describes how to assess the combinatorial effects of this compound with other agents in cell culture.
1. Cell Line and Culture
2. Compound Preparation
3. Treatment Schedules
4. Viability and Apoptosis Assays
5. Data Analysis
The experimental workflow for this protocol is illustrated below:
This protocol describes the evaluation of this compound combination therapy in a mouse xenograft model.
1. Xenograft Model Establishment
2. Dosing and Treatment
3. Tumor Monitoring and Endpoint Analysis
The in vivo workflow and key mechanistic synergy are shown below:
When applying these protocols, researchers should account for the following:
This compound demonstrates significant potential in combination therapy, especially when administered sequentially with microtubule-targeting chemotherapeutics like docetaxel and vincristine. The provided data and detailed protocols offer a foundation for researchers to explore and validate these combinatorial strategies in preclinical cancer models, with a critical emphasis on treatment scheduling and mechanistic biomarkers.
Aurora kinases represent a family of serine/threonine kinases that play essential roles in regulating cell division processes, including centrosome maturation, mitotic spindle formation, and cytokinesis. The three family members—Aurora A, B, and C—exhibit distinct yet complementary functions in mitosis, with their frequent overexpression observed in various human cancers making them promising molecular targets for therapeutic intervention. SNS-314 is a potent and selective pan-Aurora kinase inhibitor that demonstrates inhibitory activity against all three Aurora kinase isoforms. This small molecule compound (chemical formula: C₁₈H₁₅ClN₆OS₂; molecular weight: 430.934 g/mol) is currently in phase I clinical trials for patients with advanced solid tumors, showing particular promise in combination therapies with conventional chemotherapeutic agents [1] [2].
The mechanism of action of this compound centers on its ability to disrupt mitotic progression in proliferating cancer cells. Treatment with this compound causes cells to bypass the mitotic spindle checkpoint and fail to undergo proper cytokinesis, leading to multiple rounds of endoreduplication and ultimately cell death through mitotic catastrophe. From a molecular perspective, Aurora A controls formation of the spindle assembly, Aurora B ensures appropriate DNA alignment and cytokinesis progression, while Aurora C is thought to serve many of the same functions as Aurora B. Since most normal cells are not actively undergoing mitosis, this compound preferentially affects highly proliferating tissues, particularly tumor cells that overexpress Aurora kinases, potentially offering a favorable therapeutic index [2].
Research investigating this compound in combination settings has revealed distinct patterns of interaction depending on the scheduling sequence and partner drug. When administered concurrently with various chemotherapeutic agents, this compound demonstrated predominantly additive effects across a panel of common anticancer compounds including gemcitabine, 5-fluorouracil (5-FU), carboplatin, daunomycin, SN-38 (the active metabolite of irinotecan), docetaxel, and vincristine. However, sequential administration protocols revealed more nuanced interactions: this compound showed additive antiproliferative effects with carboplatin, gemcitabine, 5-FU, daunomycin, and SN-38, while demonstrating clear synergistic effects in combination with gemcitabine, docetaxel, or vincristine. The most profound antiproliferative outcomes emerged from specific sequential protocols where this compound administration was followed by either docetaxel or vincristine treatment [1].
The synergistic interactions observed between this compound and microtubule-targeted agents like docetaxel and vincristine align with their shared impact on mitotic processes. The proposed mechanism suggests that Aurora inhibition initially bypasses the mitotic spindle assembly checkpoint and prevents cytokinesis, thereby augmenting subsequent spindle toxin-mediated mitotic catastrophe and cell death. This mechanistic synergy was further validated in vivo, where this compound significantly potentiated the antitumor activity of docetaxel in xenograft models, supporting the translational potential of this combination strategy [1].
Table 1: In Vitro Efficacy of this compound Combinations in HCT116 Colon Carcinoma Cells
| Combination Partner | Administration Schedule | Interaction Type | Relative Efficacy |
|---|---|---|---|
| Docetaxel | Sequential (this compound first) | Synergy | Most profound |
| Vincristine | Sequential (this compound first) | Synergy | Most profound |
| Gemcitabine | Sequential (this compound first) | Synergy | Moderate |
| Carboplatin | Sequential | Additive | Moderate |
| 5-Fluorouracil | Sequential | Additive | Moderate |
| Daunomycin | Sequential | Additive | Moderate |
| SN-38 | Sequential | Additive | Moderate |
| All agents | Concurrent | Additive | Baseline |
Table 2: In Vivo Efficacy of this compound Combination with Docetaxel in Xenograft Models
| Treatment Group | Tumor Growth Inhibition | Mechanistic Observations |
|---|---|---|
| This compound monotherapy | Moderate | Mitotic arrest, endoreduplication |
| Docetaxel monotherapy | Moderate | Mitotic spindle disruption |
| This compound + Docetaxel | Significant potentiation | Enhanced mitotic catastrophe, increased cell death |
The synergistic relationship between this compound and microtubule-targeted agents emerges from their complementary actions on the mitotic apparatus. Aurora kinases, particularly Aurora A and B, serve as critical regulators of mitotic fidelity, with Aurora A controlling centrosome maturation and spindle assembly, while Aurora B regulates chromosome alignment and cytokinesis. Inhibition of these kinases by this compound disrupts the mitotic checkpoint and prevents proper chromosome segregation, leading to cells with duplicated DNA content that have bypassed normal cytokinesis. When these genetically compromised cells subsequently encounter microtubule-targeting agents like docetaxel or vincristine, they exhibit heightened susceptibility to mitotic catastrophe, resulting in dramatically enhanced cell death compared to either agent alone [1] [3].
This mechanistic relationship can be visualized in the following pathway diagram:
The therapeutic implications of these findings are significant for oncology drug development. The sequential administration protocol capitalizes on the biological vulnerability created by Aurora kinase inhibition, essentially priming cancer cells for enhanced sensitivity to subsequent microtubule-targeted therapy. This approach may allow for dose reduction of conventional chemotherapeutics while maintaining or even improving antitumor efficacy, potentially mitigating treatment-related toxicities. Furthermore, the schedule dependency of this synergistic interaction highlights the importance of meticulous protocol design in both preclinical studies and clinical translation, emphasizing that drug sequencing can dramatically influence therapeutic outcomes [1] [4].
The application notes and protocols detailed herein provide a framework for exploiting the synergistic potential of this compound when sequentially administered with microtubule-targeted agents like docetaxel and vincristine. The robust antiproliferative effects observed in both in vitro and in vivo models underscore the therapeutic promise of this combination strategy, particularly for malignancies characterized by Aurora kinase overexpression. The mechanistic basis for this synergy—whereby Aurora inhibition bypasses mitotic checkpoints and promotes endoreduplication, thereby sensitizing cells to subsequent spindle toxin-mediated mitotic catastrophe—represents a rational approach to combination therapy that aligns with contemporary precision medicine principles [1] [3].
Future development of this combination strategy should focus on several key areas. First, biomarker identification is crucial for patient selection, potentially focusing on tumors with demonstrated Aurora kinase overexpression or specific molecular profiles that predict sensitivity to this approach. Second, schedule optimization in clinical settings will be essential to recapitulate the synergistic sequencing observed in preclinical models. Finally, expansion of this combination concept to other microtubule-targeting agents and tumor types may broaden the therapeutic applicability of this strategy. As this compound continues through clinical development, these protocols provide a foundation for rational combination designs that may enhance antitumor efficacy while potentially limiting toxicity through optimized scheduling and patient selection [3] [5].
The diagram below illustrates the core biological process that the assay is designed to measure. Inhibition of Aurora B kinase activity by SNS-314 directly leads to a reduction in phosphorylated Histone H3 (Ser10), which serves as a pharmacodynamic biomarker.
The potency of this compound has been characterized across various experimental models, from isolated enzymes to cellular systems.
Table 1: Biochemical and Cellular Potency of this compound [1] [2] [3]
| Assay Type | Target / System | Potency (IC₅₀) | Experimental Model / Notes |
|---|---|---|---|
| Biochemical Kinase Assay | Aurora A | 9 nM | FRET-based competitive assay |
| Aurora B | 31 nM | FRET-based competitive assay | |
| Aurora C | 3 nM | FRET-based competitive assay | |
| Cellular Phenotypic Assay | Histone H3 Phosphorylation (Ser10) | < 16 nM | HCT116 human colon cancer cells |
| Cellular Proliferation | 5 nM | HCT116 cells (48-hour incubation) |
Here are standardized protocols for key assays used to evaluate this compound activity, based on methods from the literature.
This protocol measures the reduction of phospho-Histone H3 (Ser10) in cultured cells, a direct indicator of Aurora B kinase inhibition [4] [5] [2].
Objective: To determine the ability of this compound to inhibit Aurora B-mediated phosphorylation of Histone H3 in a cellular context.
Key Materials:
Step-by-Step Procedure:
This protocol assesses the inhibition of Histone H3 phosphorylation in tumor xenografts, confirming target engagement in a live animal model [4] [5].
Objective: To evaluate the pharmacodynamic effects and duration of action of this compound in a mouse xenograft model.
Key Materials:
Step-by-Step Procedure:
The following chart outlines the major steps involved in Protocol 1, from cell preparation to data analysis.
The histone H3 phosphorylation assay is crucial for validating this compound's mechanism of action. Research shows this assay has been effectively used to:
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any specific step or need information on other related assays, please feel free to ask.
This compound is a potent and selective small-molecule inhibitor that targets all three Aurora kinases (A, B, and C), which are serine/threonine kinases critical for cell cycle progression, particularly during mitosis [1] [2]. Its mechanism and key characteristics are outlined below.
| Target | IC₅₀ (nM) | Experimental Context |
|---|---|---|
| Aurora C | 3 nM | Kinase assay using purified enzyme [3] |
| Aurora A | 9 nM | Kinase assay using purified enzyme [3] |
| Aurora B | 31 nM | Kinase assay using purified enzyme [3] |
| Cellular Proliferation (HCT116) | ~125 nM | 48-hour viability assay in human colon carcinoma cells [3] |
Caspase-3 is a crucial "executioner" protease that, once activated, cleaves numerous cellular substrates to bring about the characteristic morphological changes of apoptosis [6] [7].
The following diagram illustrates the signaling pathway through which this compound is known to trigger apoptosis, culminating in rapid caspase-3 activation.
Here are standardized protocols for detecting caspase activation and apoptosis in cell-based studies of this compound.
This homogeneous "add-mix-measure" protocol uses the Caspase-Glo 3/7 Assay System for high-throughput screening [8].
This protocol confirms caspase-3 activation by detecting its cleaved, active form and a key downstream substrate, PARP [7].
The TUNEL (TdT-mediated dUTP-biotin nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in situ [9].
To ensure robust and reproducible results, please consider the following:
I hope these detailed application notes and protocols assist your research on this compound. Should you require further clarification on any specific methodology or need information on other related assays, please feel free to ask.
This section outlines the methodology for evaluating the direct effects of SNS-314 on cancer cells in culture, focusing on viability, cytotoxicity, and apoptosis.
The workflow for the in vitro combination therapy study can be summarized as follows:
This protocol describes the evaluation of this compound's antitumor activity in a live animal model, which is critical for translational research.
The tables below summarize the core experimental data from the search results.
Table 1: In Vitro Profiling of this compound [2]
| Parameter | Value / Result | Experimental Details |
|---|---|---|
| IC₅₀ (Aurora A) | 9 nM | Kinase assay with recombinant human Aurora A |
| IC₅₀ (Aurora B) | 31 nM | Kinase assay with recombinant human Aurora B |
| IC₅₀ (Aurora C) | 3 nM | Kinase assay with recombinant human Aurora C |
| Antiproliferative IC₅₀ | ~125 nM | HCT116 cells, 48-hour treatment |
| Key Phenotypic Changes | Increased nuclear size, reduced pHH3 (Ser10) | Observed in HCT116 tumor xenografts |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenografts [1] [2]
| Treatment Group | Schedule | Result (Tumor Growth Inhibition) |
|---|---|---|
| This compound (single agent) | - | No significant inhibition |
| This compound → Docetaxel | Sequential (24h apart) | 72.5% inhibition |
| This compound (50 mg/kg) | Single agent | Dose-dependent inhibition of pHH3 |
| This compound (100 mg/kg) | Single agent | Potent and sustained reduction of pHH3 |
The experimental design is underpinned by the following biological rationale:
Although specific protocols for SNS-314 are lacking, research on similar Aurora kinase inhibitors provides a strong methodological framework. The table below summarizes common experimental goals and the corresponding flow cytometry assays used in this field.
| Experimental Goal | Key Flow Cytometry Assays | Typical Readouts |
|---|---|---|
| Cell Viability & Proliferation | Trypan Blue Exclusion, Clonogenic Assays [1] | Count of live cells; number of colonies formed |
| Cell Cycle Phase Distribution | DNA content analysis with Propidium Iodide (PI) [2] [3] | Percentage of cells in G1, S, and G2/M phases |
| Mitotic Progression & Dysregulation | Immunofluorescence staining for phospho-Histone H3 (Ser10) [1] | Increase in G2/M population; appearance of polyploidy/multinucleation |
Based on general principles of cell cycle analysis and the mechanism of Aurora kinases, here is a logical workflow you could adapt for studying this compound. The following diagram outlines the key experimental stages.
This compound is a potent and selective synthetic small-molecule inhibitor of the Aurora family of serine/threonine kinases [1] [2]. It targets Aurora A, Aurora B, and Aurora C and is investigated for its potential in treating advanced solid tumors [3]. Its mechanism of action leads to the failure of cellular division and, ultimately, cell death, making it a compelling candidate for cancer research [2].
Aurora kinases play critical but distinct roles in regulating mitosis. Aurora A controls mitotic spindle formation, Aurora B ensures correct chromosome alignment and cytokinesis, and Aurora C shares functional similarities with Aurora B [3].
This compound, as a pan-Aurora inhibitor, disrupts these processes. Treatment with this compound causes proliferating cells to bypass the mitotic spindle checkpoint and fail to undergo cytokinesis. This failure leads to multiple rounds of endoreduplication (DNA replication without cell division), resulting in cells with increased nuclear content and size, and eventually, cell death [2] [3]. The effect is primarily on rapidly dividing cells, such as those in tumors, while most normal, non-dividing cells are spared [3].
The diagram below illustrates this mechanism and the subsequent experimental workflow for assessing cell viability.
This compound demonstrates high potency against all three Aurora kinases with excellent selectivity, as shown in the table below.
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Aurora C | 3 nM |
| Aurora A | 9 nM |
| AURKB | 31 nM |
The anti-proliferative effects of this compound have been validated across a broad panel of human tumor cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| A2780 | Ovarian | 1.8 nM |
| HeLa | Cervical | 7 nM |
| PC-3 | Prostate | 7 nM |
| H-1299 | Lung | 9 nM |
| MDA-MB-231 | Breast | 16 nM |
| HT29 | Colon | 24 nM |
This section provides detailed methodologies for assessing the anti-proliferative and cytotoxic effects of this compound, based on published research [1] [5].
This protocol uses HCT116 colorectal carcinoma cells but can be adapted to other lines listed in Table 2.
This protocol measures the induction of apoptosis as a mechanism of this compound-induced cell death.
This compound shows enhanced efficacy when combined with other agents, particularly under sequential dosing [5].
The following workflow summarizes the key decision points in the experimental process for combination studies.
Preclinical studies in mouse xenograft models, particularly the HCT116 human colon carcinoma model, have demonstrated that SNS-314 shows significant tumor growth inhibition under several flexible dosing regimens [1] [2].
The table below summarizes the effective dosing schedules and key observations from these studies:
| Dosing Schedule | Reported Efficacy (Tumor Growth Inhibition) | Key Observations / Biomarkers |
|---|---|---|
| Weekly | Significant, dose-dependent inhibition [1] [2] | Potent and sustained responses observed [1] [2]. |
| Bi-weekly | Significant, dose-dependent inhibition [1] [2] | Dosing flexibility was noted as a key finding [1] [2]. |
| 5 days on / 9 days off | Significant, dose-dependent inhibition [1] [2] | A well-tolerated intermittent schedule [1] [2]. |
| Single dose (in combination studies) | 72.5% inhibition when followed by a microtubule-targeted agent [3] | Used to demonstrate synergy in sequential combination therapy [3]. |
A critical pharmacodynamic biomarker for assessing target engagement and biological activity in vivo is the dose-dependent inhibition of histone H3 phosphorylation at Ser10 [1] [2]. Administration of 50 and 100 mg/kg this compound in HCT116 xenografts led to a suppression of this marker for at least 10 hours, indicating effective Aurora B inhibition [1] [2]. Additional sustained responses in tumors included increased caspase-3 levels and enlarged nuclear size [1] [2].
The following workflow outlines the key steps for evaluating a this compound dosing schedule, from model establishment to endpoint analysis.
This compound shows promise in combination with other chemotherapeutics. The antiproliferative effects are highly dependent on the sequence of administration [3].
The following diagram illustrates the logic behind this optimized sequential schedule.
Q: What is a good starting dose for a single-agent efficacy study in mice? A: Literature reports use a range of doses. A dose of 42.5 mg/kg intraperitoneally has been used in HCT116 xenograft models [4]. Other studies report efficacy with doses of 50 mg/kg and 100 mg/kg, showing a dose-dependent response [1] [2].
Q: My in vivo study shows minimal efficacy. What should I check? A: First, verify target engagement by analyzing tumor samples for phospho-histone H3 (Ser10) levels via IHC or Western Blot. A significant reduction compared to the control group confirms that this compound is effectively inhibiting Aurora B kinase activity in your model [1] [2]. If target engagement is confirmed, the dosing schedule or the model's sensitivity to Aurora kinase inhibition may need optimization.
Q: Are there known safety or toxicity concerns to monitor in vivo? A: While detailed preclinical toxicology data for this compound is not fully available in the search results, it is common for Aurora kinase inhibitors to have hematological toxicities as an on-target effect due to the inhibition of proliferation in bone marrow [5]. Monitoring complete blood counts in your studies is recommended.
Q: What is the clinical status of this compound? A: A Phase I clinical trial (NCT00519662) to assess the safety and tolerability of this compound in patients with advanced solid tumors has been completed [6]. As of now, this compound remains an investigational agent and has not been approved for any clinical indication [7].
The following table summarizes the key parameters for IP injection of SNS-314 in mice, as reported in the literature.
| Parameter | Specification | Reference Source |
|---|---|---|
| Recommended Vehicle | 15% Captisol (in water) [1] | |
| Dosage | 42.5 mg/kg to 100 mg/kg [1] | |
| Injection Volume | Not specified in literature; must be calculated based on mouse weight and standard ethical limits (typically 10 mL/kg or less) [2] | |
| Dosing Schedule | Varied, including single dose, weekly, bi-weekly, and 5 days on/9 days off cycles [3] | |
| Skill Level Required | Intermediate [2] |
Formulation Preparation:
Administration Procedure:
The efficacy of this compound administered via IP injection has been demonstrated in several human tumor xenograft models.
| Tumor Model | Key Findings | Administered Dose & Schedule |
|---|---|---|
| HCT116 (Colon Cancer) | Dose-dependent inhibition of histone H3 phosphorylation; increased caspase-3; significant tumor growth inhibition [1] [3]. | 50 and 100 mg/kg [1] |
| Multiple Models (e.g., PC-3, H1299, A375) | Potent anti-tumor activity with tumor growth inhibition rates of 54% to 91% [4] [5]. | 170 mg/kg [4] [5] |
| HCT116 in Combination | Sequential treatment (this compound followed 24h later by docetaxel) potentiated antitumor activity [6]. | Sequential dosing with docetaxel [6] |
Q1: What is the mechanism of action of this compound? this compound is a potent, selective, and ATP-competitive pan-Aurora kinase inhibitor. It targets Aurora A, Aurora B, and Aurora C with IC50 values of 9 nM, 31 nM, and 3 nM, respectively [1] [5] [3]. By inhibiting these kinases, it disrupts critical mitotic processes, leading to cell cycle defects, inhibition of proliferation, and induction of apoptosis in cancer cells [7] [3].
Q2: Are there any synergistic combinations reported with this compound? Yes, research indicates that this compound shows broad therapeutic potential when combined with other agents.
Q3: My injection solution appears cloudy. Is this normal? Yes. This compound Mesylate is insoluble in water [5]. When formulated in a vehicle like 15% Captisol or CMC-Na, it forms a homogeneous suspension, not a clear solution [1]. It is crucial to mix the suspension evenly immediately before drawing it into the syringe to ensure accurate dosing.
The diagram below outlines the logical workflow for planning and analyzing an in vivo study with this compound.
In Vivo Experiment Workflow for this compound
The core challenge of therapy sequencing is addressed in a study using the HCT116 colorectal carcinoma model [1]. The research highlights that the sequence of administration is critical for achieving synergistic, rather than merely additive, effects.
The table below summarizes the outcomes of different combination schedules from this study:
| Combination Partner | Administration Schedule | Observed Effect |
|---|---|---|
| Docetaxel or Vincristine | SNS-314 followed by the microtubule-targeted agent | Strong synergy and most profound antiproliferative effect [1] |
| Gemcitabine | Sequential (order not specified in abstract) | Synergy [1] |
| Carboplatin, 5-FU, Daunomycin, SN-38 | Sequential (order not specified in abstract) | Additive effect [1] |
| Various chemotherapeutics | Concurrent administration | Predominantly additive effects [1] |
For researchers aiming to replicate the most successful synergistic sequence, here is the detailed methodology from the key study [1].
The following diagram illustrates the sequential therapy workflow and its proposed mechanism based on the published study.
Based on the search results, here are answers to anticipated user questions.
Q: What is the recommended sequence for combining this compound with docetaxel? A: The pre-clinical data strongly supports a sequential schedule where cells are treated with this compound first, followed 24 hours later by docetaxel. This sequence was key to achieving synergistic anti-proliferative effects in the HCT116 model [1].
Q: How can I confirm target engagement by this compound in my in vivo model? A: A validated pharmacodynamic biomarker is the reduction of phosphorylated Histone H3 (Ser10) levels in tumor tissues. Studies in HCT116 xenografts showed that this compound treatment caused a dose-dependent inhibition of Histone H3 phosphorylation, indicating effective Aurora B inhibition [1] [2].
Q: What is the proposed mechanism for the synergy with microtubule-targeted agents? A: The mechanism is biologically logical. This compound, as an Aurora kinase inhibitor, disrupts the mitotic spindle assembly checkpoint and prevents cytokinesis. When a microtubule-stabilizing agent like docetaxel is added afterward, it pushes these already-vulnerable cells into mitotic catastrophe, leading to greatly enhanced cell death [1].
Q: Has this sequential approach been tested in other cancer types? A: While the primary data for this sequence is from a colon carcinoma model, the underlying mechanism is fundamental to cell division. One study also used this compound in investigations of acute myeloid leukemia (AML), though in a different context involving FLT3 and BTK inhibition [3]. The general principle may be transferable but requires validation in other models.
The table below summarizes the recommended storage conditions for SNS-314 to ensure its stability over time [1] [2].
| Formulation | Recommended Temperature | Stability Duration | Notes |
|---|---|---|---|
| Powder (Solid) | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area [1]. |
| Powder (Solid) | 4°C (Refrigerator) | 2 years | [1] [3] |
| Solution in DMSO | -80°C | 6 months | Use fresh, moisture-absorbing DMSO as it can reduce solubility [1] [4]. |
| Solution in DMSO | -20°C | 1 month | [1] [5] |
For experimental use, this compound has specific solubility properties. The mesylate salt form may offer improved solubility in certain contexts [6] [5].
| Solvent | Solubility | Notes / Typical Working Concentrations |
|---|---|---|
| DMSO | >50 mg/mL (approx. 232 mM for freebase); 2 mg/mL (mesylate salt, clear) | Hygroscopic; use fresh, dry DMSO. Stock solutions are often prepared at 100 mg/mL [1] [4] [2]. |
| Water | Insoluble | Requires formulation for in vivo studies [4] [2]. |
| Ethanol | Insoluble or <1 mg/mL | Not recommended for preparing stock solutions [4] [2]. |
Example Protocol: Preparing a Solution for Cell-Based Assays
Here are solutions to problems you might encounter when working with this compound:
Unexpected Precipitation: This is often due to water in the DMSO or the use of old stock solution.
Loss of Biological Activity: This can result from degradation due to improper storage or handling.
Formulating for Animal Studies:
The stability recommendations are designed to mitigate two primary chemical degradation pathways, which can be visualized as follows:
The table below summarizes the quantitative data available from preclinical studies on SNS-314.
| Parameter | Value / Finding | Model/Context | Source |
|---|---|---|---|
| Half-life in Tumor Tissue | 7.5 hours | HCT116 human colon cancer xenograft model in mice | [1] |
| Half-life in Plasma | 4.7 hours | HCT116 human colon cancer xenograft model in mice | [1] |
| In Vivo Biomarker Inhibition | Dose-dependent inhibition of histone H3 phosphorylation for at least 10 hours | HCT116 xenografts; doses of 50 and 100 mg/kg | [1] [2] |
| In Vivo Tumor Growth Inhibition | Significant, dose-dependent inhibition under various schedules (e.g., weekly, bi-weekly) | Multiple xenograft models | [1] [2] |
| Cellular Phenotypes | Increased nuclear size, polyploidy, and increased caspase-3 (apoptosis) | HCT116 tumors from treated animals | [1] [2] |
For researchers looking to replicate or understand the studies, here are the methodologies for key experiments.
This protocol outlines how the potency of this compound was biochemically measured [3].
This describes the key in vivo study that generated the half-life and efficacy data [1] [2].
The following diagram illustrates the mechanism of this compound and the workflow for testing its activity, from the biochemical level to in vivo validation.
The following table summarizes the core biochemical data for SNS-314, which is crucial for understanding its potential selectivity [1] [2].
| Property | Description |
|---|---|
| Drug Name | This compound |
| Modality | Small Molecule |
| Primary Target | Aurora Kinases A, B, and C |
| Mechanism of Action | Potent and selective inhibitor of Aurora kinases A, B, and C. It disrupts mitotic spindle formation, prevents cytokinesis, and leads to endoreduplication and cell death. |
| Investigated Condition | Advanced solid tumors |
| Development Status | Investigational (Phase 1 clinical studies completed) |
The table below details its potency (IC50 values) against the Aurora kinase family [2].
| Kinase Target | Potency (IC50) |
|---|---|
| Aurora Kinase C | 3 nM |
| Aurora Kinase A | 9 nM |
| Aurora Kinase B | 31 nM |
Since this compound is designed to target dividing cells, its potential toxicity to normal cells is likely tied to proliferating tissues (e.g., bone marrow, gastrointestinal mucosa, hair follicles) [1]. Here are methodologies to evaluate this.
This protocol helps compare the drug's effect on cancer versus non-cancerous cells to establish a selectivity index [2].
Preclinical animal models can assess both anti-tumor activity and general toxicity [2].
The following diagram illustrates the theoretical basis for this compound's selective toxicity toward cancer cells, which is key to understanding its potential therapeutic window.
What is the primary rationale behind developing this compound for cancer? this compound exploits a fundamental difference between most cancer cells and normal cells: rapid and continuous proliferation. By inhibiting Aurora kinases, which are essential for cell division, it selectively targets and kills tumor cells that are actively dividing, while largely sparing quiescent normal cells [1].
Are there any specific biomarkers to monitor this compound activity and potential toxicity? Yes. A key pharmacodynamic biomarker for Aurora B inhibition is a reduction in phosphorylated histone H3 in tumor tissue. For monitoring potential toxicity, standard hematological and biochemical panels should be used to check for bone marrow suppression (neutropenia, thrombocytopenia) and other organ toxicities [2].
Has clinical data for this compound been published? A Phase I clinical trial (NCT00519662) for patients with advanced solid tumors has been completed. However, the final results and conclusions from this study do not appear to be readily available in the public literature at this time [2].
The table below summarizes the core characteristics of this compound based on the search results.
| Property | Description |
|---|---|
| Drug Name | This compound [1] |
| Mechanism of Action | Potent and selective pan-Aurora kinase inhibitor (Aurora A, B, and C) [2] [1] [3] |
| Primary Indication (Investigational) | Advanced solid tumors [2] [1] |
| Relevance to Chemoresistance | Shows synergy with chemotherapeutics, particularly in sequential administration with microtubule-targeted agents (e.g., docetaxel) [2] |
The following table details the key strategies and experimental findings related to using this compound to combat chemoresistance.
| Strategy | Experimental Model | Key Findings & Synergy |
|---|---|---|
| Sequential Combination with Microtubule-Targeted Agents [2] | HCT116 colon carcinoma cell line; xenograft models [2] | Profound antiproliferative effect and synergy when this compound is administered before docetaxel or vincristine [2]. In vivo, this compound potentiated the antitumor activity of docetaxel [2]. |
| Concurrent & Sequential Combination with Other Chemotherapeutics [2] | HCT116 cells (with intact or depleted p53) [2] | Additive effects with carboplatin, 5-FU, daunomycin, and SN-38 under concurrent or sequential schedules [2]. Synergy observed in sequential schedules with gemcitabine [2]. |
| Inhibition of Necroptosis [4] | Murine L929sAhFas and human HT29 cell lines [4] | This compound inhibits RIPK1-dependent necroptosis (IC50 of 0.4 µM), an additional cell death mechanism that may be leveraged in resistant cancers [4]. |
To help you implement these strategies in your research, here are detailed methodologies for key experiments cited in the literature.
This protocol is used to test the synergistic effects of this compound with other chemotherapeutic agents.
1. Cell Seeding and Culture
2. Drug Treatment Scheduling
3. Viability and Cytotoxicity Assessment
The workflow for this sequential treatment and analysis is summarized in the following diagram:
This protocol validates the in vivo antitumor activity of this compound combinations.
1. Model Establishment
2. Dosing Regimen
3. Efficacy and Pharmacodynamic (PD) Analysis
Q1: Why is the scheduling of drug administration so critical for achieving synergy with microtubule-targeted agents?
A1: The sequence is critical due to the mechanism of action. Aurora kinase inhibition by this compound causes cells to bypass the mitotic spindle assembly checkpoint and fail cytokinesis, leading to cells with multiplied DNA content (endoreduplication) [2]. When these polyploid cells are subsequently exposed to a microtubule-targeted agent like docetaxel, they undergo enhanced mitotic catastrophe and cell death, resulting in strong synergy [2]. Administering the microtubule agent first arrests cells in mitosis, potentially limiting the population that this compound can affect.
Q2: Our viability assays show unexpected results. What other cell death pathways should we investigate?
A2: Beyond apoptosis and mitotic catastrophe, research indicates that this compound can also inhibit RIPK1-dependent necroptosis [4]. If your model involves cell death pathways beyond classic apoptosis, consider using specific necroptosis inducers and inhibitors in your assays. Note that this off-target effect occurs at a higher IC50 (0.4 µM) than its primary Aurora kinase inhibition [4].
Q3: What are the key pharmacodynamic biomarkers to confirm this compound's target engagement and activity in vitro and in vivo?
A3:
The core mechanism by which this compound overcomes resistance involves a precisely orchestrated disruption of cell division, which synergizes with standard chemotherapy. The following diagram illustrates this key sequential strategy:
What does a decrease in phospho-histone H3 (pH3) signal indicate in my experiment? A decrease in pH3 levels is a direct indicator of successful target engagement by SNS-314. It shows that Aurora B kinase activity is being inhibited, which prevents the phosphorylation of histone H3 at Serine 10. This is a positive sign that the drug is working as intended in your model system [1] [2].
My in vivo tumor model shows only a partial reduction in pH3. What could be the reason? Partial inhibition can be due to several factors. First, check the dosing and schedule. The effect is dose-dependent and transient. In HCT116 xenograft models, 50 and 100 mg/kg of this compound inhibited pH3 for at least 10 hours [1]. Ensure you are collecting tumor samples at the appropriate time post-dose to capture the peak effect. Second, consider tumor penetration and heterogeneity, which can lead to variable biomarker suppression.
What are the expected cellular phenotypes alongside pH3 reduction? Consistent with Aurora B inhibition, you should observe a cascade of cellular events:
The following table summarizes key quantitative data from the literature on the use of histone H3 phosphorylation as a biomarker for this compound activity.
| Experimental Model | This compound Dose/Concentration | Effect on Histone H3 Phosphorylation | Associated Phenotypes | Source |
|---|---|---|---|---|
| HCT116 colon cancer xenograft | 50 mg/kg & 100 mg/kg | Dose-dependent inhibition for ≥10 hours | Increased caspase-3, enlarged nuclei, significant tumor growth inhibition | [1] |
| HCT116 cells (in vitro) | ~125 nM (Cell Research) | Decrease after 16 hours (Western blot) | Cell cycle arrest in 4N DNA phase | [3] |
| HCT116 cells (in vitro) | <16 nM (EC50) | Decrease after 16 hours (Western blot) | Cell cycle arrest in 4N DNA phase | [4] |
Here is a generalized workflow for detecting and quantifying histone H3 phosphorylation as a biomarker in both in vitro and in vivo studies involving this compound.
Protocol Details:
Treatment & Dosing:
Sample Collection:
Biomarker Detection & Analysis:
The following diagram illustrates the core signaling pathway that links this compound to the histone H3 phosphorylation biomarker and the resulting cellular effects.
Q1: What is the primary mechanism of action of SNS-314? A1: this compound is a potent, selective, pan-Aurora kinase inhibitor. It acts as an ATP-competitive inhibitor, simultaneously targeting Aurora A, B, and C, which are serine/threonine kinases critical for proper cell division (mitosis) [1] [2]. Inhibition leads to disrupted mitosis, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells [1].
Q2: What are the established IC50 values for this compound against the Aurora kinases? A2: The following table summarizes its potent biochemical activity [3]:
| Aurora Kinase Isoform | IC50 Value |
|---|---|
| Aurora C | 3 nM |
| Aurora A | 9 nM |
| Aurora B | 31 nM |
Q3: What is a key pharmacodynamic marker for confirming this compound activity in vivo? A3: Inhibition of histone H3 phosphorylation (pHH3) is a well-validated cellular marker for Aurora B inhibition [1]. A reduction in pHH3 levels in tumor tissues from treated xenograft models confirms successful target engagement of this compound in vivo [1].
Q4: Does this compound show synergy with other chemotherapeutic agents? A4: Yes, schedule-dependent synergy has been observed. The most profound synergistic anti-proliferative effects occur when this compound is administered before microtubule-targeting agents like docetaxel or vincristine [4]. This sequence is thought to bypass the mitotic checkpoint, augmenting subsequent mitotic catastrophe [4].
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines [3].
This protocol assesses the anti-tumor activity of this compound in animal models [1] [3].
The following diagrams, created using Graphviz, illustrate the core mechanism of this compound and a streamlined experimental workflow.
This diagram outlines how this compound inhibition of Aurora kinases leads to anti-tumor effects.
This diagram provides a logical overview of the key steps in evaluating this compound.
The information provided here is based on preclinical research findings. This compound has been evaluated in a Phase 1 clinical trial for solid tumors (NCT00519662) [3], and its status beyond that should be verified through current clinical databases before planning human studies.
| Inhibitor Name | Primary Target(s) & Selectivity | Key Biochemical Potency (IC50/Ki) | Clinical Trial Status (as of search results) | Distinct Mechanisms & Combination Potential |
|---|---|---|---|---|
| SNS-314 [1] [2] | Pan-Aurora (A, B, and C) [2] | Potent and selective for Aurora A, B, and C; precise values not fully detailed in search results [2] | Phase I (for advanced solid tumors); development status beyond this phase not reported [2] | Bypasses spindle checkpoint, inhibits cytokinesis → endoreduplication → cell death [2]. Synergy with microtubule-targeted agents (docetaxel, vincristine) in sequence [1]. |
| Alisertib (MLN8237) [3] [4] | Aurora A-selective [3] [4] | Aurora A: 1.2 nM [3] Aurora B: 396.5 nM [3] | Multiple Phase I, II, and III trials investigated across various cancers [3]. | Induces mitotic spindle defects, G2-M arrest, and apoptosis. Also promotes degradation of MYCN (kinase-independent), relevant for neuroblastoma [3]. | | Barasertib (AZD1152) [3] [4] | Aurora B-selective [3] [4] | Aurora B (barasertib-hQPA): Ki < 0.001 µM [3] Aurora A (barasertib-hQPA): Ki = 1.4 µM [3] | Evaluated in Phase I/II studies, including acute myeloid leukemia (AML) [3]. | Inhibits Aurora B → overrides mitotic checkpoint → causes polyploidy and failure of cytokinesis → delayed cell death [3]. | | Danusertib (PHA-739358) [3] | Pan-Aurora [3] | Aurora A: 13 nM [3] Aurora B: 79 nM [3] | Has been assessed in clinical trials [3]. | A pan-Aurora inhibitor that has been investigated in various cancer types [3]. | | VX-680 (Tozasertib) [4] | Pan-Aurora [4] | Information not specified in search results | Among the first clinically tested Aurora inhibitors [4]. | A first-generation pan-Aurora kinase inhibitor [4]. |
Aurora kinases are serine/threonine kinases with distinct mitotic functions. Aurora A regulates centrosome maturation, spindle assembly, and mitotic entry. Aurora B, as part of the Chromosomal Passenger Complex (CPC), is crucial for chromosome condensation, microtubule-kinetochore attachment correction, and cytokinesis [5] [3] [4]. Inhibitors cause cell death through distinct mechanisms based on their target.
To help you evaluate and potentially apply these findings, here are summaries of key experimental methodologies from the search results.
This protocol is used to identify synergistic effects, such as those observed with this compound and microtubule-targeted agents.
This method is used to confirm on-target activity and selectivity of an inhibitor in a cellular context.
This advanced technique explains how inhibitors can achieve selectivity by quantifying the structural changes they induce in the kinase.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound, demonstrating its primary activity against Aurora kinases and weaker activity against other kinase targets [1] [2] [3].
| Target Kinase | IC₅₀ Value | Notes |
|---|---|---|
| Aurora C | 3 nM | Most potent target [1] [2] |
| Aurora A | 9 nM | Highly potent [1] [2] [3] |
| Aurora B | 31 nM | Highly potent [1] [2] [3] |
| Trk A/B | Less potent | IC₅₀ not quantitatively specified [1] [2] [3] |
| Flt4 | Less potent | IC₅₀ not quantitatively specified [1] |
| Fms | Less potent | IC₅₀ not quantitatively specified [1] [3] |
| Axl | Less potent | IC₅₀ not quantitatively specified [1] [2] [3] |
| c-Raf | Less potent | IC₅₀ not quantitatively specified [1] [2] |
| DDR2 | Less potent | IC₅₀ not quantitatively specified [1] |
This compound shows the highest potency for the Aurora kinase family, with low nanomolar IC₅₀ values classifying it as a potent pan-Aurora inhibitor [4] [5]. The specificity for Aurora kinases is highlighted by its significantly weaker activity against Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2, which is qualitatively described in the literature as "less potent" without specific numerical IC₅₀ values provided [1] [2] [3].
The selectivity profile of this compound is determined through established kinase assay methods.
Key Experimental Protocol: A standard Aurora-A Kinase Assay illustrates the method for determining IC₅₀ values [1] [3].
Cellular and In Vivo Corroboration: The molecular mechanism of this compound translates to functional effects in biological models. Treatment of proliferating cells with this compound causes them to bypass the mitotic spindle checkpoint and fail to undergo cytokinesis, leading to endoreduplication and cell death [5] [6]. In vivo, this compound inhibits tumor growth in xenograft models of colon, breast, prostate, lung, ovarian, and skin cancers [7].
This compound exerts its anti-cancer effects by potently inhibiting Aurora A, B, and C kinases, which are serine-threonine kinases with crucial and overlapping roles in regulating mitosis [4] [5]. The following diagram illustrates the key mitotic processes these kinases regulate and how this compound intervention leads to cell death.
The profound synergy observed between this compound and microtubule-targeting agents like docetaxel and vincristine is consistent with this mechanism. Aurora inhibition by this compound bypasses the spindle checkpoint, and subsequent treatment with a spindle toxin augments mitotic catastrophe and cell death [6].
For your work in drug development, the key takeaways are:
| Combination | Synergy Assessment (In Vitro) | Most Effective Schedule | Key In Vivo Result (HCT116 Xenograft Model) |
|---|---|---|---|
| SNS-314 + Docetaxel | Synergistic [1] | Sequential: this compound followed by docetaxel [1] | Potentiated antitumor activity; significant 72.5% tumor growth inhibition [1] [2] |
| This compound + Vincristine | Synergistic [1] | Sequential: this compound followed by vincristine [1] | The most profound antiproliferative effects in vitro; specific in vivo efficacy data not highlighted in available search results [1] |
For researchers to evaluate and replicate these findings, here is a summary of the core experimental methodologies and data.
The observed synergy, especially with microtubule-targeted agents, is not coincidental but stems from a logical disruption of the cell division process. The following diagram illustrates the proposed mechanism.
This mechanism is consistent with the biology of Aurora kinases, which are essential for regulating mitosis, and explains why sequential scheduling is critical for achieving synergy [1] [3].
A key study directly investigated the role of p53 in the response to SNS-314. The research used HCT116 colorectal carcinoma cell lines with either intact or genetically depleted p53 protein levels. When treated with this compound, the antiproliferative effects were found to be predominantly additive when combined with various chemotherapeutic agents, and this effect was consistent in both cell lines, indicating that the action of this compound is independent of p53 status [1].
The table below summarizes the effects of this compound in combination with other agents under a concurrent administration schedule in these HCT116 cells [1].
| Compound Class | Example Agents | Interaction with this compound (Concurrent Schedule) |
|---|---|---|
| Antimetabolites | Gemcitabine, 5-FU, SN-38 | Additive |
| Platinum-based | Carboplatin | Additive |
| Anthracyclines | Daunomycin | Additive |
| Microtubule-Targeted | Docetaxel, Vincristine | Additive |
The p53-independent activity of this compound stems from its primary mechanism as a potent and selective pan-inhibitor of Aurora kinases A, B, and C [2] [3]. By inhibiting these crucial regulators of cell division, this compound directly disrupts the process of mitosis itself [1] [2].
The following diagram illustrates this p53-independent mechanism of action.
While concurrent administration shows additive effects, the therapeutic potential of this compound can be enhanced through specific sequential dosing schedules. The same study in HCT116 cells found that sequential administration of this compound with other agents, particularly those that activate the spindle assembly checkpoint, can produce synergistic antiproliferative effects [1] [3].
The most profound synergies were identified when this compound was followed by microtubule-targeted agents [1]:
This synergy is consistent with the mechanism of action: Aurora kinase inhibition by this compound bypasses the mitotic checkpoint, which then augments the subsequent cell death induced by spindle toxins [1].
For your research, here are the key methodologies from the cited studies:
Current evidence demonstrates that this compound inhibits tumor cell proliferation through a p53-independent pathway. Its primary mechanism is the direct inhibition of Aurora kinases, leading to catastrophic mitotic failure. This makes it a promising agent for targeting tumors with p53 mutations. Furthermore, its efficacy can be strategically enhanced through sequential combination with specific chemotherapeutics, especially microtubule-targeting agents.
SNS-314 targets Aurora kinases A, B, and C, which are serine/threonine kinases critical for proper cell division [1] [2]. In many cancers, these kinases are overexpressed, leading to genomic instability and uncontrolled proliferation [2] [3].
The following diagram illustrates the mechanism of action of this compound and its cellular consequences.
This compound was rigorously tested in cellular and animal models to establish its anti-cancer potential.
Research indicates that this compound has broad potential for use with standard chemotherapeutics, with the sequence of administration being critical.
The provided search results allow for a direct comparison of this compound's properties with other investigational Aurora kinase inhibitors.
| Inhibitor | Primary Target(s) | Key Preclinical Findings | Development Phase (as per sources) |
|---|---|---|---|
| This compound | Pan-Aurora (A, B, C) [1] [6] | Synergy with microtubule agents; dosing flexibility in vivo; efficacy in solid tumors [7] [4] [5] | Phase 1 (for solid tumors) [1] [6] |
| GSK1070916 | Aurora B/C [8] | High selectivity for Aurora B/C (>250-fold over A); efficacy in >100 cancer cell lines [8] | Phase 1 [8] |
| VX-680 | Pan-Aurora, FLT3, KIT [8] | Early, first-generation inhibitor; showed efficacy in pre-clinical models but associated with toxicity in trials [8] | Clinical trials (discontinued) [8] |
Based on the available data, this compound presents a strong preclinical profile as a potent pan-Aurora kinase inhibitor. Its well-documented synergy with taxanes and vinca alkaloids provides a rational and promising strategy for combination therapy in oncology.
| Combination Agent | Administration Schedule | Effect on HCT116 Colon Carcinoma Cells | Key Findings / Proposed Mechanism |
|---|---|---|---|
| Docetaxel (Taxane) | Sequential (this compound first) | Synergy [1] | Most profound antiproliferative effect; potentiated antitumor activity in xenograft models [1]. |
| Vincristine (Vinca alkaloid) | Sequential (this compound first) | Synergy [1] | Most profound antiproliferative effect [1]. |
| Gemcitabine | Sequential | Synergy [1] | --- |
| Carboplatin | Sequential | Additive [1] | --- |
| 5-Fluorouracil (5-FU) | Sequential | Additive [1] | --- |
| Daunomycin | Sequential | Additive [1] | --- |
| SN-38 (active metabolite of Irinotecan) | Sequential | Additive [1] | --- |
| Multiple Agents (e.g., Gemcitabine, 5-FU, Carboplatin, Daunomycin, SN-38) | Concurrent | Predominantly Additive [1] | --- |
The potent synergy between this compound and agents like docetaxel or vincristine is not coincidental but stems from a sequential disruption of the mitotic process. The diagrams below illustrate this coordinated mechanism of action.
This synergistic mechanism is consistent with the established role of Aurora kinases as regulators of mitotic spindle formation and cytokinesis [2]. The diagram below situates this synergistic combination within the broader cellular context of mitosis regulation.
The primary data on this compound synergy comes from a 2009 study that used the following methodologies [1]:
The finding that this compound has unexpected microtubule-stabilizing activity as an off-target effect suggests its synergistic mechanism could be multi-faceted [3]. This aligns with ongoing research efforts to develop more selective Aurora kinase inhibitors and explore combination therapies to improve efficacy and overcome resistance [4].
| Feature | This compound (Aurora Kinase Inhibitor) | Standard Chemotherapy |
|---|---|---|
| Mechanism of Action | Potent and selective inhibitor of Aurora kinases A, B, and C. Disrupts mitosis, leading to cell endoreduplication and death. [1] [2] | Varies by agent; typically targets DNA synthesis/repair or microtubule function to kill rapidly dividing cells. |
| Primary Molecular Target | Aurora kinases (A, B, C) [2] | Diverse (e.g., DNA, tubulin) |
| Therapeutic Class | Targeted therapy (Small molecule) [2] | Cytotoxic therapy |
| Key Preclinical Findings | - Single Agent: Inhibits tumor growth in preclinical models. [2]
The key insights into this compound's activity come from a 2009 preclinical study. The methodologies and findings are detailed below for scientific evaluation.
The following table summarizes the antiproliferative effects observed when this compound was combined with other agents, as reported in the preclinical study [1].
| Chemotherapeutic Agent | Dosing Schedule | Observed Effect with this compound |
|---|---|---|
| Gemcitabine | Sequential | Synergy |
| Docetaxel | Sequential | Strongest synergy |
| Vincristine | Sequential | Strongest synergy |
| Carboplatin | Sequential | Additive |
| 5-FU | Sequential | Additive |
| Daunomycin | Sequential | Additive |
| SN-38 | Sequential | Additive |
| Most Agents | Concurrent | Predominantly additive |
The biological rationale for this compound's activity, particularly its synergy with other drugs, is rooted in its mechanism within the cell cycle.
The diagram below illustrates this synergistic mechanism and the key experimental workflow from the cited study.
The table below compares the mechanism of SNS-314 with other major classes of small-molecule mitotic inhibitors.
| Inhibitor Class | Specific Example(s) | Primary Molecular Target(s) | Key Mechanistic Consequences | Cellular Outcome |
|---|---|---|---|---|
| Pan-Aurora Kinase Inhibitor | This compound [1] [2] [3] | Aurora A, B, and C kinases [1] | Inhibits centrosome maturation, spindle assembly, and cytokinesis; bypasses spindle checkpoint; induces endoreduplication [1] | Cell death via mitotic catastrophe and failure of cytokinesis [1] |
| Microtubule-Stabilizing Agents | Paclitaxel, Docetaxel [4] | β-tubulin (microtubules) [4] | Stabilizes microtubules, suppresses dynamics; arrests cells in metaphase [5] [4] | Apoptosis or mitotic slippage leading to cell death [5] |
| Microtubule-Destabilizing Agents | Vincristine, Vinblastine [4] | β-tubulin (microtubules) [4] | Inhibits microtubule polymerization, suppresses dynamics [4] | Mitotic arrest and apoptosis [4] |
| Kinesin Inhibitors | e.g., KIFC1 inhibitors [4] | Kinesin motor proteins (e.g., KIFC1) [4] | Inhibits spindle assembly or centrosome separation [4] | Mitotic arrest and cell death [4] |
This compound exerts its effects by potently inhibiting all three Aurora kinases (A, B, and C), which are serine/threonine kinases critical for multiple stages of mitosis [1] [6]. This multi-target approach differentiates it from more specific kinase inhibitors.
For a practical research perspective, the table below summarizes key experimental findings on this compound's activity.
| Assay / Model | Experimental Detail | Key Finding / Result | Citation |
|---|
| In Vitro Enzymatic Assay | IC50 measurement against purified kinases | Aurora A: 9 nM Aurora B: 31 nM Aurora C: 6 nM | [3] | | Cellular Efficacy (HCT-116) | Cell cycle analysis (FACS) after 16h treatment | EC50 for 4N DNA accumulation: < 16 nM | [3] | | Cellular Efficacy (HCT-116) | BrdU incorporation assay after 72h | IC50 for antiproliferative activity: 6 nM | [3] | | Cellular Target Engagement | Western blot for pH3 in HCT-116 cells after 16h | EC50 for decrease in histone H3 phosphorylation: < 16 nM | [3] | | In Vivo Efficacy | HCT116 xenograft model; various schedules | Dose-dependent tumor growth inhibition; PD effect (pH3 inhibition) for >10h at 50-100 mg/kg | [2] [3] |
| Inhibitor Name | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Selectivity Profile |
|---|---|---|---|---|
| SNS-314 [1] [2] | 9 | 31 | 3 | Less potent to Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [1] |
| AZD1152 [2] | 1369 | 0.36 | 17 | Aurora B selective |
| GSK1070916 [2] | 490 | 0.38 | 1.5 | Aurora B/C selective |
| MK-5108/VX-689 [2] | 0.064 | 14 | 12 | Aurora A selective |
| MLN8237 [2] | 1 | >200 | N/A | Aurora A selective |
| VX-680 (Tozasertib) [2] | 0.7 | 18 | 4.6 | Pan-Aurora |
| PHA-739358 (Danusertib) [2] | 13 | 79 | 61 | Pan-Aurora |
| AMG-900 [2] | 5 | 4 | 1 | Pan-Aurora |
Supporting experimental data clarifies how these potencies were determined and their biological implications.
The following diagram illustrates the functional roles of Aurora kinases in cell division and the consequences of their inhibition.
| Compound Name | Targets | Key Characteristics | Development Status (as of search results) | Reported Preclinical Efficacy |
|---|---|---|---|---|
| SNS-314 | Pan-Aurora Kinase Inhibitor (AURKA, AURKB, AURKC) [1] | Potent and selective inhibitor of all three Aurora kinases; induces endoreduplication and cell death [1] | Phase 1 studies for advanced solid tumors (status unknown post-2008) [1] | Inhibited tumor growth in "a variety of preclinical models" [1] |
| AZD2811 | Selective AURKB Inhibitor [2] | Nanoparticle formulation; induces mitotic dysregulation and apoptosis; shows greater efficacy in virus-positive Merkel cell carcinoma (VP-MCC) models [2] | Preclinical stage (as of 2025) [2] | Inhibited tumor growth and increased survival in both VP-MCC and VN-MCC xenograft models [2] |
The search results did not yield detailed experimental protocols for this compound. The information below is synthesized from the general descriptions of how Aurora kinase inhibitors are evaluated.
The following diagram illustrates the core mechanism of action shared by Aurora kinase inhibitors like this compound.
The search highlights a significant challenge in drug development: promising early-stage candidates like this compound often have their development halted, and detailed data like direct head-to-head therapeutic window comparisons are rarely published.
To proceed with your comparison guide, I suggest you: